Bendamustine Hydrochloride

Content Navigation

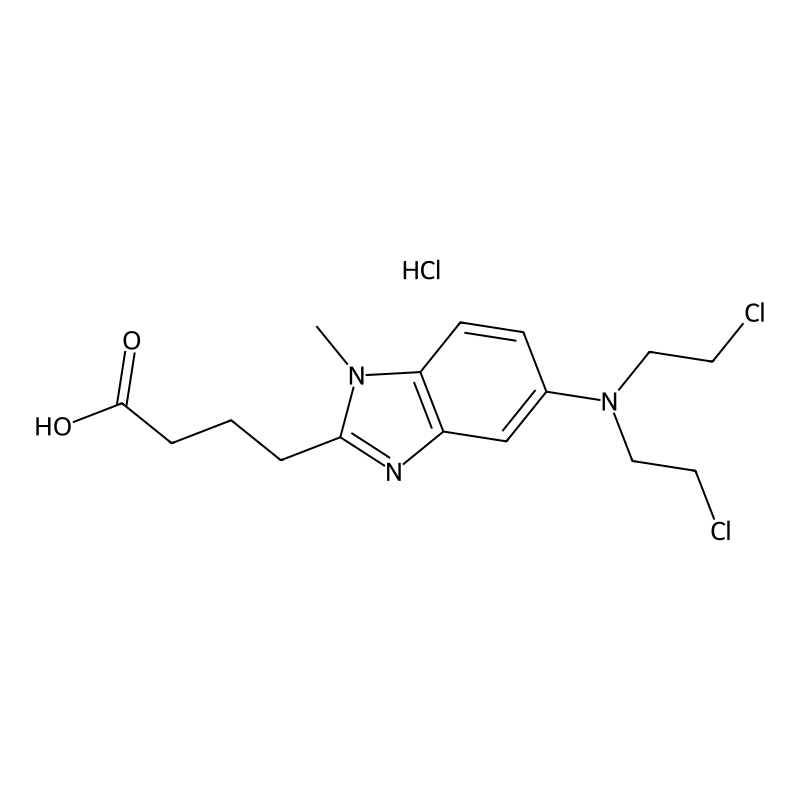

Bendamustine HCl (CAS 3543-75-7) addresses nitrogen mustard instability in aqueous buffers (t1/2 ~40 min). Unlike chlorambucil or melphalan, its benzimidazole ring minimizes cross-resistance (Pearson r >0.8) and activates BER, ensuring cytotoxicity in refractory models.

- Supplied as stable HCl salt; requires DMA/PEG or lyophilization.

- Butyric acid side chain enables tunable bioconjugation (ester/amide).

- Positive control for BER inhibitor screening.

Global stock, expedited shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Bendamustine hydrochloride (CAS: 3543-75-7) is a bifunctional alkylating agent that uniquely integrates a mechlorethamine group, a benzimidazole ring, and a butyric acid side chain [1]. Functioning as both a nitrogen mustard and a purine analog, it is widely utilized in chemoinformatics and oncology research for its distinct DNA cross-linking capabilities [2]. From a procurement and handling perspective, the hydrochloride salt is the standard isolated form due to the free base's poor stability. However, the compound is highly susceptible to rapid aqueous hydrolysis of its chloroethyl groups, necessitating specialized non-aqueous solvent systems (such as N,N-Dimethylacetamide or propylene glycol) or lyophilization for stable storage and downstream formulation [1].

Research Fit

References

- [1] AusPAR Attachment 1. Product Information for Bendamustine, Therapeutic Goods Administration (TGA), 2015.

- [2] Leoni LM et al., 'Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents', Clinical Cancer Research, 2008.

Procuring generic nitrogen mustards like chlorambucil, melphalan, or cyclophosphamide as substitutes for bendamustine hydrochloride fundamentally compromises experimental integrity in refractory disease models [1]. Standard alkylators exhibit high cross-resistance (>0.8 Pearson correlation) and rely on the alkyltransferase DNA repair pathway. Bendamustine’s benzimidazole core alters its mechanism of action, activating base excision repair (BER) and yielding incomplete cross-resistance [1]. Furthermore, substituting the hydrochloride salt with the free base drastically reduces solubility and accelerates degradation [2]. Consequently, bendamustine hydrochloride cannot be replaced by other in-class agents without losing its specific cytotoxicity profile, nor can its strict non-aqueous formulation requirements be bypassed by standard aqueous buffers.

Substitution Risk

Solvent-Dependent Solubility and Stability

Bendamustine hydrochloride is notoriously unstable in standard aqueous environments due to the rapid hydrolysis of its 2-chloroethylamino group [2]. While its aqueous solubility is limited to 14 mg/mL with a half-life of approximately 40 minutes, formulating the HCl salt in N,N-Dimethylacetamide (DMA) with 1-12% water increases solubility up to 200 mg/mL and prevents precipitation and degradation for over 5 months at 2-8°C [1].

| Evidence Dimension | Maximum solubility and stability half-life |

| Target Compound Data | ~200 mg/mL solubility; stable >5 months (in DMA/water mixtures at 2-8°C) |

| Comparator Or Baseline | 14 mg/mL solubility; t1/2 ~40 minutes (in standard aqueous solution) |

| Quantified Difference | >14-fold increase in solubility and near-complete arrest of hydrolysis |

| Conditions | DMA/water (e.g., 90:10) vs. pure water at 2-8°C |

Dictates the absolute necessity of using specific non-aqueous co-solvents (like DMA or propylene glycol) for stable liquid formulation and storage.

Cross-Resistance Avoidance Profile

Unlike standard nitrogen mustards, bendamustine hydrochloride features a benzimidazole ring that imparts purine antimetabolite properties [1]. In NCI-60 COMPARE analyses, standard alkylators like chlorambucil, melphalan, and cyclophosphamide show a Pearson correlation coefficient of >0.8 with each other [1]. In contrast, bendamustine scores <0.8 against these agents, demonstrating incomplete cross-resistance and a distinct cytotoxicity profile in refractory cell lines [1].

| Evidence Dimension | Pearson correlation coefficient in NCI-60 panel |

| Target Compound Data | <0.8 correlation with standard alkylators |

| Comparator Or Baseline | Chlorambucil, Melphalan, Cyclophosphamide (>0.8 correlation with each other) |

| Quantified Difference | >20% divergence in mechanism-of-action correlation |

| Conditions | NCI-60 human tumor cell line in vitro screen |

Justifies the procurement of bendamustine for assays requiring an alkylator active against chlorambucil- or melphalan-resistant cell lines.

Drug-Conjugate Functionalization

Bendamustine possesses a butyric acid side chain that enables direct esterification or amidation for bioconjugation (e.g., to maleimide spacers or PAMAM dendrimers)[1]. When compared to free bendamustine, bendamustine-based esters demonstrate enhanced aqueous stability during synthesis, and the resulting conjugates maintain high cytotoxicity in MCF-7 and MOLT4 cell lines, outperforming equivalent chlorambucil conjugates [1].

| Evidence Dimension | Conjugate synthesis suitability and stability |

| Target Compound Data | Bendamustine butyric acid esterification enhances aqueous stability (stable >8h at 37°C) |

| Comparator Or Baseline | Unmodified Bendamustine HCl (rapid hydrolysis, t1/2 ~40 min) |

| Quantified Difference | >10-fold extension in aqueous stability during conjugate formulation |

| Conditions | Aqueous incubation at 37°C during PAMAM dendrimer conjugation |

Provides synthetic chemists with a functionalizable alkylating agent that can be stabilized via esterification for targeted drug delivery systems.

DNA Repair Pathway Activation

Bendamustine hydrochloride induces DNA double-strand breaks that are repaired more slowly than those caused by other alkylators [1]. While chlorambucil and cyclophosphamide primarily trigger the alkyltransferase DNA repair mechanism, bendamustine uniquely activates the base excision repair (BER) pathway [1]. This results in more persistent DNA strand breaks at equitoxic IC50 concentrations [1].

| Evidence Dimension | Primary DNA repair pathway activated |

| Target Compound Data | Base excision repair (BER) pathway |

| Comparator Or Baseline | Chlorambucil / Phosphoramide mustard (Alkyltransferase pathway) |

| Quantified Difference | Complete shift in primary repair pathway dependence |

| Conditions | Equitoxic (IC50) concentrations in SU-DHL-1 cell lines evaluated via microarray and functional assays |

Makes bendamustine the preferred reagent for mechanistic studies evaluating base excision repair inhibitors or atypical DNA damage responses.

Non-Aqueous Liquid Formulation

Due to its rapid aqueous hydrolysis (t1/2 ~40 minutes), bendamustine hydrochloride is the primary candidate for developing advanced non-aqueous solvent matrices. Formulators utilize N,N-Dimethylacetamide (DMA) or propylene glycol/PEG mixtures to achieve high-concentration (up to 200 mg/mL) stable liquid solutions, making it a benchmark compound for stability-enhancing drug delivery research [1].

Bioconjugate and Prodrug Synthesis

The butyric acid side chain of bendamustine allows for direct esterification or amidation without disrupting the active mechlorethamine group. It is heavily utilized as a precursor in the synthesis of PAMAM dendrimer conjugates, albumin-binding prodrugs, and maleimide-linked targeted therapies, where esterification significantly enhances its aqueous stability during the bioconjugation process [2].

BER Pathway Modeling

Because bendamustine uniquely triggers the BER pathway rather than the alkyltransferase mechanism, it is the preferred DNA-damaging agent for screening BER inhibitors. Researchers select this compound over chlorambucil to induce persistent double-strand breaks in assays evaluating novel chemo-sensitizing agents [3].

Refractory Cell Line Screening

In high-throughput oncology screening, bendamustine hydrochloride is deployed as a positive control or baseline treatment in cell lines engineered for resistance to standard alkylators. Its incomplete cross-resistance profile ensures valid cytotoxicity data in models where melphalan or cyclophosphamide fail to induce apoptosis [3].

Application Selection Guide

References

- [1] US Patent 10905677B2 - Bendamustine solution formulations, 2021.

- [2] Kratz F. et al., 'Optimization of the N-Lost Drugs Melphalan and Bendamustine: Synthesis and Cytotoxicity of a New Set of Dendrimer−Drug Conjugates', Bioconjugate Chemistry, 2010.

- [3] Leoni LM et al., 'Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents', PubMed, 2008.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H301 (95.92%): Toxic if swallowed [Danger Acute toxicity, oral];

H340 (12.24%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (12.24%): May cause cancer [Danger Carcinogenicity];

H351 (87.76%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (95.92%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Use Classification

Explore Compound Types